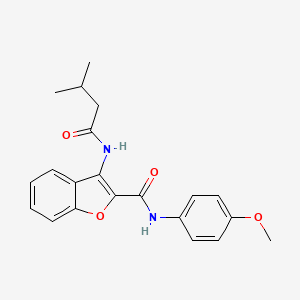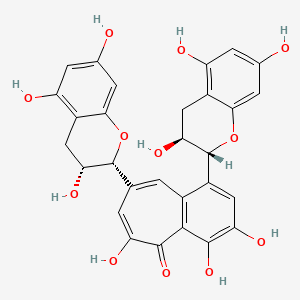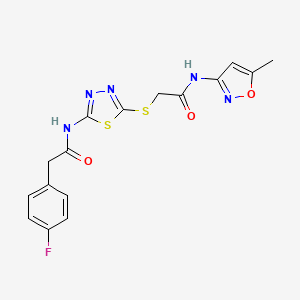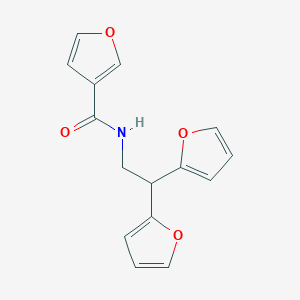
N-(2,2-di(furan-2-yl)ethyl)furan-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(2,2-di(furan-2-yl)ethyl)furan-3-carboxamide” is a complex organic compound that contains two furan rings and an amide group. Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . The amide group (-CONH2) is a common feature in many different classes of compounds, including many drugs .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of two furan rings and an amide group. The dihedral angle between the furan and pyridine rings in a similar compound was found to be 73.52 (14)° .Chemical Reactions Analysis
Again, while specific reactions involving “this compound” are not available, furan compounds are known to undergo a variety of chemical reactions. For instance, they can participate in Diels–Alder reactions with electron-poor alkynes to generate polysubstituted furans .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its specific structure. For a similar compound, the refractive index was found to be 1.459, the boiling point was 212 °C, and the density was 1.054 g/mL at 25 °C .科学的研究の応用
Antimicrobial and Antioxidant Activities
Furan-carboxamide derivatives have been synthesized and assessed for their antimicrobial and antioxidant activities. For instance, a study synthesized furan-3-carboxamides and investigated their in vitro antimicrobial activity against a range of microorganisms, including yeast, filamentous fungi, bacteria, and algae. Some compounds exhibited significant antimicrobial activity, highlighting the potential of furan-carboxamides as antimicrobial agents (Zanatta et al., 2007). Similarly, other research synthesized and investigated the antimicrobial and antioxidant activities of 3-nitro-N-(3-chloro-2-oxo-substituted-phenyl-azetidin-1-yl)naphtho[2,1-b]furan-2-carboxamides, showcasing the synthesis of novel compounds with potential biomedical applications (Devi et al., 2010).
Polymer Science and Material Applications
In the realm of polymer science, furan-2,5-dicarboxylic acid (FDCA)-based furanic-aliphatic polyamides have been explored as sustainable alternatives to traditional polymers. For instance, enzymatic polymerization has been utilized to produce poly(octamethylene furanamide) (PA8F), which shows promise as a high-performance material with applications in various industries due to its high molecular weight and comparable thermal properties to its terephthalic counterparts (Jiang et al., 2015). This research signifies the potential of furan derivatives in creating sustainable materials with commercial interest.
Biorenewable Polymers
The development of biorenewable furan-containing polyamides is another significant area of application. Furan dicarboxylic acid (FDCA) and its derivatives serve as rigid monomers for producing high-value polyamides with excellent thermal and mechanical performance. This research underlines the importance of furan derivatives in advancing the field of biorenewable polymers, offering a sustainable alternative to fossil fuel-based materials (Huang et al., 2020).
作用機序
将来の方向性
The future research directions would likely involve further exploration of the synthesis, properties, and potential applications of “N-(2,2-di(furan-2-yl)ethyl)furan-3-carboxamide”. Given the biological activity of many amide-containing compounds, it could be interesting to explore its potential as a pharmaceutical compound .
特性
IUPAC Name |
N-[2,2-bis(furan-2-yl)ethyl]furan-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO4/c17-15(11-5-8-18-10-11)16-9-12(13-3-1-6-19-13)14-4-2-7-20-14/h1-8,10,12H,9H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICEJZUWCOKTIFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(CNC(=O)C2=COC=C2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
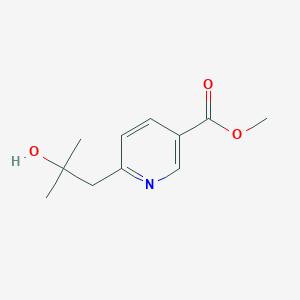
![4-(2-(7-(4-ethylphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamido)benzamide](/img/structure/B2664546.png)
![2-(methylsulfonyl)-1-(4-(trifluoromethyl)benzyl)-1H-benzo[d]imidazole](/img/structure/B2664547.png)

![6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(6-ethoxybenzo[d]thiazol-2-yl)pyridazine-3-carboxamide](/img/structure/B2664551.png)
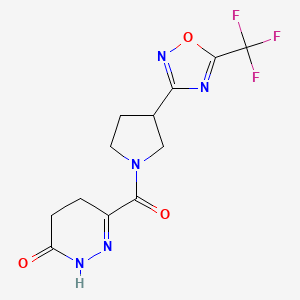
![6-(4-Ethoxyphenyl)-2-(2-methoxyethyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2664555.png)
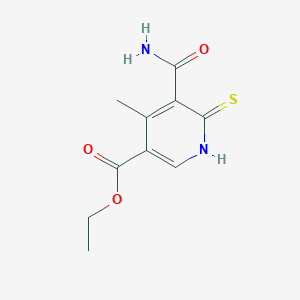
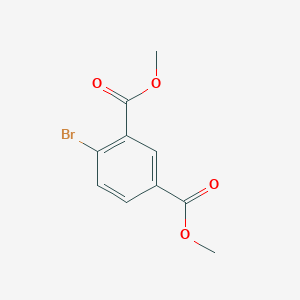
![4-Bromo-2-methoxy-6-[(phenylimino)methyl]benzenol](/img/structure/B2664559.png)
